molecular formula C9H14O4 B14450541 3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one CAS No. 74824-94-5

3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one

Cat. No.: B14450541
CAS No.: 74824-94-5
M. Wt: 186.20 g/mol
InChI Key: PZTWSRITROCZEL-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxy group, and a methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-hydroxy-2-methoxypropanal with 5-methyloxolan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methyl-4-pyrone: Known for its use in flavoring and fragrance industries.

    3-Hydroxybenzoic acid: Used in the production of pharmaceuticals and cosmetics.

    Kojic acid: Widely used in cosmetics for its skin-whitening properties.

Uniqueness

3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one stands out due to its unique combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

74824-94-5

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-(3-hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one

InChI

InChI=1S/C9H14O4/c1-6-3-7(9(11)13-6)4-8(5-10)12-2/h4,6,8,10H,3,5H2,1-2H3

InChI Key

PZTWSRITROCZEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(CO)OC)C(=O)O1

Origin of Product

United States

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